Enzymatic Potency Against Wild-Type HIV-1 Protease: IC50 Comparison
HIV-1 protease-IN-11 (compound 34a) inhibits wild-type HIV-1 protease with an IC50 of 0.41 nM [1]. This value is comparable to the first-generation inhibitor indinavir (IC50 0.41 nM [2]) but is achieved through a distinct pyrrolidine-based scaffold that may confer a different resistance profile. Notably, the closely related analog compound 34b (IC50 0.32 nM) is slightly more potent in enzymatic assays [1], though its cellular antiviral activity and cytotoxicity differ (see Evidence Item 2).
| Evidence Dimension | Enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.41 nM |
| Comparator Or Baseline | Indinavir: 0.41 nM; Compound 34b: 0.32 nM |
| Quantified Difference | Equivalent to indinavir; 1.3-fold less potent than 34b |
| Conditions | In vitro enzymatic assay using recombinant HIV-1 protease |
Why This Matters
Confirms that HIV-1 protease-IN-11 achieves wild-type potency comparable to established inhibitors, ensuring that subsequent differentiation (e.g., resistance profile, cytotoxicity) is not due to reduced intrinsic activity.
- [1] Zhou, H., Ma, L., Dong, B., Wang, J., Zhang, G., Wang, M., Cen, S., Zhu, M., Shan, Q., & Wang, Y. (2023). Design, synthesis, and biological evaluation of novel HIV-1 protease inhibitors containing pyrrolidine-derived P2 ligands to combat drug-resistant variant. European Journal of Medicinal Chemistry, 255, 115389. View Source
- [2] Dorsey, B. D., Levin, R. B., McDaniel, S. L., Vacca, J. P., Guare, J. P., Darke, P. L., Zugay, J. A., Emini, E. A., Schleif, W. A., Quintero, J. C., et al. (1994). L-735,524: the design of a potent and orally bioavailable HIV protease inhibitor. Journal of Medicinal Chemistry, 37(21), 3443-3451. View Source
